2-(2-Propynyloxy)tetrahydropyran-13C3
Description
Significance of Stable Isotope Labeling in Chemical Research
Stable isotope labeling involves the substitution of an atom in a molecule with one of its heavier, non-radioactive isotopes. This subtle change in mass does not significantly alter the chemical properties of the molecule but provides a powerful handle for detection and analysis.
Role of Carbon-13 (13C) Isotopologues in Advanced Chemical Investigations
Among the stable isotopes used in research, Carbon-13 (¹³C) holds a prominent position. rsc.org While the most abundant carbon isotope is ¹²C, ¹³C accounts for about 1.1% of all natural carbon on Earth. medchemexpress.com By synthesizing molecules with a higher-than-natural abundance of ¹³C at specific positions, known as ¹³C isotopologues, researchers can unlock a wealth of information. medchemexpress.com
One of the most significant applications of ¹³C labeling is in Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹³C nucleus has a nuclear spin that makes it detectable by NMR, unlike the more abundant ¹²C which is NMR-inactive. irisotope.com This allows for the detailed structural elucidation of organic molecules and the study of their dynamic behavior. irisotope.comnih.gov Furthermore, ¹³C-labeled compounds are extensively used in mass spectrometry to enhance compound identification and in metabolic studies to trace the flow of carbon atoms through biochemical pathways. nih.gov These labeled compounds act as tracers, allowing for the quantitative analysis of metabolic fluxes and the elucidation of biosynthetic routes. researchgate.netresearchgate.net
Strategic Design of 13C-Labeled Building Blocks for Specific Research Aims
The power of isotopic labeling lies in the ability to strategically place the isotopic label at specific locations within a molecule. This requires the synthesis of ¹³C-labeled building blocks, which are smaller, isotopically enriched molecules that can be incorporated into larger, more complex structures. rsc.orgall-chemistry.com The design and synthesis of these building blocks are crucial for the success of any isotopic labeling study. researchgate.net
Researchers can choose to label a single carbon atom, multiple specific carbons, or even the entire carbon skeleton of a molecule, depending on the research question. medchemexpress.com For instance, uniformly labeled compounds are often used in metabolic studies to get a broad overview of carbon flow, while site-specifically labeled compounds are essential for pinpointing the origin and fate of individual carbon atoms in a reaction mechanism. researchgate.net The development of versatile and economically viable methods to produce these labeled building blocks is an active area of research. rsc.orgresearchgate.net
Contextualizing 2-(2-Propynyloxy)tetrahydropyran-13C3 within Isotope Chemistry
Within the vast landscape of isotopically labeled compounds, 2-(2-Propynyloxy)tetrahydropyran-¹³C₃ emerges as a specialized and valuable tool for chemical investigations.
Structural Features and the Importance of the 13C3 Labeling Pattern
The structure of 2-(2-Propynyloxy)tetrahydropyran-¹³C₃ features a tetrahydropyran (B127337) (THP) ring linked to a propargyl group via an ether bond. The key feature of this isotopologue is the specific incorporation of three ¹³C atoms within the tetrahydropyran ring. bldpharm.com This specific labeling pattern makes it a powerful probe for studying reactions involving the THP protecting group, a commonly used moiety in organic synthesis to mask the reactivity of alcohols.
The alkyne functionality (propargyl group) provides a reactive handle for a variety of chemical transformations, such as click chemistry, which allows for the efficient and specific attachment of this labeled unit to other molecules.
Overview of its Application Trajectory in Academic Disciplines
While specific research applications of 2-(2-Propynyloxy)tetrahydropyran-¹³C₃ are highly specialized, its utility lies in the fundamental areas of mechanistic organic chemistry and the synthesis of complex molecules. The ¹³C₃-labeled THP group can be used to:
Elucidate Reaction Mechanisms: By tracking the fate of the ¹³C atoms during a chemical reaction using techniques like NMR or mass spectrometry, chemists can gain unambiguous evidence for proposed reaction pathways. This is particularly useful for understanding the cleavage and formation of bonds involving the THP protecting group.
Probe for Isotope Effects: The presence of heavier ¹³C atoms can slightly alter the rate of a chemical reaction, an effect known as a kinetic isotope effect. Measuring this effect can provide valuable information about the transition state of a reaction.
Serve as an Internal Standard: In quantitative mass spectrometry-based studies, isotopically labeled compounds like this can be used as internal standards to improve the accuracy and precision of measurements.
The combination of a strategically placed isotopic label and a versatile chemical handle in 2-(2-Propynyloxy)tetrahydropyran-¹³C₃ makes it a valuable asset for researchers seeking to gain a deeper understanding of chemical processes at the molecular level.
Structure
3D Structure
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
143.16 g/mol |
IUPAC Name |
2-prop-2-ynoxy(2,3,4-13C3)oxane |
InChI |
InChI=1S/C8H12O2/c1-2-6-9-8-5-3-4-7-10-8/h1,8H,3-7H2/i3+1,5+1,8+1 |
InChI Key |
HQAXHIGPGBPPFU-VCOCTNKGSA-N |
Isomeric SMILES |
C#CCO[13CH]1[13CH2][13CH2]CCO1 |
Canonical SMILES |
C#CCOC1CCCCO1 |
Origin of Product |
United States |
Mechanistic Investigations and Reaction Pathways Involving 2 2 Propynyloxy Tetrahydropyran 13c3
Elucidation of Reaction Mechanisms via 13C-Isotopic Labeling
Isotopic labeling is a powerful technique for dissecting the intricate steps of a chemical reaction. nih.gov By replacing specific carbon-12 atoms with carbon-13, chemists can follow the exact trajectory of these atoms, confirming or refuting proposed mechanistic hypotheses. nih.govresearchgate.net
The measurement of Kinetic Isotope Effects (KIEs) is a cornerstone of physical-organic chemistry, offering profound insights into the rate-determining step of a reaction. A 13C KIE compares the reaction rate of a molecule containing 13C at a specific position to that of its unlabeled 12C counterpart. The presence and magnitude of the KIE can reveal whether a bond to the labeled carbon is being formed or broken in the transition state of the slowest step. nih.govnih.gov
For reactions involving the propargyl ether moiety, such as nucleophilic substitution or metal-catalyzed rearrangements, the 13C KIE can help distinguish between different mechanistic pathways. For instance, a significant, normal KIE (k12/k13 > 1) at one of the labeled carbons in the tetrahydropyran (B127337) ring during a cleavage reaction would suggest a mechanism where the C-O bond breaks in the rate-determining step. Conversely, the absence of a KIE would indicate that this bond cleavage occurs after the slow step. In glycosylation reactions, which bear resemblance to the activation of the THP ether, 13C KIEs are instrumental in differentiating between SN1-like (dissociative) and SN2-like (concerted) mechanisms. nih.gov A study on a rhenium-catalyzed reaction with a related isotopically-labeled propargyl ether demonstrated that vinylidene formation was the rate-determining step, an insight gained through KIE analysis. researchgate.net
| Observed 13C KIE Value | General Mechanistic Implication | Example Pathway |
|---|---|---|
| Large, normal KIE (e.g., 1.03-1.05) | Bond to the isotopic atom is broken in the rate-determining step. | Concerted SN2 displacement. nih.gov |
| Small, normal KIE (e.g., 1.01-1.02) | Change in bonding at the isotopic center in the transition state, but less pronounced. | SN1 mechanism with some bond weakening. nih.gov |
| Inverse KIE (< 1) | Bonding to the isotopic atom becomes stiffer in the transition state. | Equilibrium processes or reactions with highly ordered transition states. |
| No KIE (≈ 1) | No change in bonding to the isotopic atom in or before the rate-determining step. | A step not involving the labeled atom is rate-limiting. |
The 13C3 label on the tetrahydropyran (THP) group of 2-(2-Propynyloxy)tetrahydropyran is primarily a protecting group. However, in reactions where this group might participate or rearrange, the labels would be invaluable. More critically, the principles of isotopic tracing are central to understanding rearrangements of the propargyl moiety itself.
While no studies explicitly document rearrangements of the THP group in this specific molecule, the utility of the labeling can be illustrated by considering a classic transformation of the propargyl portion: the propargyl Claisen rearrangement. rsc.org In a hypothetical tandem reaction where the propargyl vinyl ether undergoes a acs.orgacs.org-sigmatropic rearrangement followed by further transformation, a 13C label on the alkyne carbons would be essential. By analyzing the position of the 13C label in the final allene (B1206475) product, chemists could unequivocally confirm the concerted acs.orgacs.org-shift mechanism, as the label would appear at a predicted position. psu.edu This method of tracing carbon skeletons has been fundamental in establishing the mechanisms of many pericyclic reactions and intramolecular migrations.
Reactivity of the Propargyl Ether Moiety
The propargyl ether functional group is a versatile precursor in a wide array of chemical transformations, particularly those catalyzed by transition metals. researchgate.net The terminal alkyne is a rich source of reactivity, readily activated by soft, π-acidic metal catalysts.
Homogeneous catalysis by metals such as gold, iridium, and rhenium provides powerful methods for C-C and C-heteroatom bond formation starting from propargylic substrates. nih.govrsc.org These metals can engage the alkyne in various modes of activation, leading to a diverse range of products.
A primary pathway for the activation of terminal alkynes by certain transition metals is the isomerization of a metal-alkyne π-complex into a metal-vinylidene complex. acs.orgwikipedia.org This transformation typically involves a 1,2-hydrogen migration and converts the relatively inert alkyne into a highly reactive intermediate. acs.orgresearchgate.net The resulting vinylidene ligand features an electrophilic α-carbon and a nucleophilic β-carbon, dictating its subsequent reactivity towards various nucleophiles and electrophiles. researchgate.netnih.gov
Gold(I): While less common than for other metals, the formation of gold vinylidene intermediates from terminal alkynes has been proposed and supported by mechanistic and computational studies. nih.gov This intermediate is often highly reactive and undergoes facile subsequent reactions such as C-H insertions. nih.gov
Iridium: Iridium can also activate terminal alkynes, and while often proceeding through other intermediates, vinylidene pathways are plausible in certain contexts. wikipedia.org
| Metal Catalyst | Evidence for Vinylidene Intermediate | Typical Subsequent Reaction |
|---|---|---|
| Gold(I) | Mechanistic studies and DFT calculations. nih.gov | Intramolecular C-H, O-H, or N-H insertion. nih.gov |
| Rhenium | Kinetic isotope effect and labeling studies. researchgate.net | Vinylogous cross-coupling. researchgate.net |
| Iridium | Proposed in various catalytic cycles. wikipedia.org | Nucleophilic attack, cycloisomerization. |
| Ruthenium (for comparison) | Well-established, often isolable complexes. researchgate.netnih.gov | Nucleophilic addition, pericyclic reactions. researchgate.netnih.gov |
Once activated by a metal catalyst, the propargyl ether moiety can undergo a variety of cyclization and rearrangement reactions.
Gold(I)-Catalyzed Reactions: Gold(I) catalysts are particularly effective at promoting the cyclization of substrates containing a propargyl ether and a tethered nucleophile. For instance, o-alkynylphenols protected with a THP group can undergo gold-catalyzed cyclization to form benzofurans. researchgate.netnih.gov A key rearrangement catalyzed by gold(I) is the propargyl Claisen rearrangement of propargyl vinyl ethers, which proceeds through a gold-allene complex to yield functionalized allenes. psu.eduacs.org This can be part of a tandem sequence, for example, a Claisen rearrangement followed by a hydroarylation to construct indene (B144670) skeletons. unifi.it Other complex cascades can lead to fused heterocyclic systems like furopyrans. nih.gov
Iridium-Catalyzed Reactions: Iridium catalysts are employed in the enantioselective functionalization of propargylic systems. This includes allenylic substitution reactions where an iridium complex controls the stereochemistry of the newly formed bond. nih.gov Regio- and enantioselective C-H silylation at the propargylic position has also been achieved using iridium catalysis. chemrxiv.org
Rhenium-Catalyzed Reactions: High-oxidation state oxo-rhenium complexes can catalyze the coupling of propargyl alcohols with various nucleophiles, including arenes and allylsilanes, without forming isomeric allenes. acs.orgnih.gov Rhenium complexes can also effect cyclizations through pathways involving the migration of other groups, such as in the formation of 2-iodo-1H-indenes from 3-iodopropargyl ethers, which proceeds via a 1-iodoalkenylrhenium carbene species. acs.org
Metal-Catalyzed Transformations (e.g., Gold(I), Iridium, Rhenium)
Influence of the Tetrahydropyranyl Protecting Group on Reactivity and Selectivity
The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its stability under a variety of conditions and its ease of introduction and removal. ccspublishing.org.cnorganic-chemistry.org Its influence on the reactivity and selectivity of the propargyl moiety in 2-(2-Propynyloxy)tetrahydropyran-13C3 is governed by both steric and electronic effects.
Steric and Electronic Effects on Reaction Pathways
Steric Effects: The THP group is relatively bulky, and this steric hindrance can influence the approach of reagents to the reactive sites of the molecule. In reactions involving the propargyl group, the THP ether can direct the regioselectivity of attack. For example, in the reaction of benzeneselenenyl chloride with propargyl alcohols, bulky substituents geminal to the alcohol moiety favor the formation of the anti-Markownikoff adduct. researchgate.net While the THP group is not directly on the reacting carbon, its steric presence can influence the conformation of the molecule and thus the accessibility of the alkyne.
In transition metal-catalyzed reactions, the steric bulk of the THP group can play a role in the coordination of the metal to the alkyne, potentially influencing the stereochemical outcome of subsequent transformations.
Electronic Effects: The THP group is an acetal (B89532), and the oxygen atoms possess lone pairs of electrons. These can have a significant electronic influence on the molecule. The oxygen atom of the ether linkage can act as a coordinating group for metal catalysts, thereby influencing the catalytic cycle. The electron-donating nature of the ether oxygen can also affect the acidity of the terminal proton of the alkyne, although this effect is generally considered to be modest. The primary electronic role of the THP group is to be a stable ether linkage that is unreactive under many conditions, thus allowing for selective reactions at other parts of the molecule.
The stability of the THP ether under various conditions is a key electronic feature. It is stable to strongly basic conditions, organometallic reagents, hydrides, and acylating and alkylating agents. ccspublishing.org.cn This stability is due to the nature of the acetal linkage, which is labile only under acidic conditions. organic-chemistry.org
The following table provides a summary of the stability of THP ethers under various reaction conditions, which is a direct consequence of its electronic properties.
| Reagent/Condition | Stability of THP Ether | Reference |
| Strong Bases (e.g., NaOH, LDA) | Stable | ccspublishing.org.cn |
| Organometallic Reagents (e.g., Grignard, Organolithium) | Stable | ccspublishing.org.cn |
| Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | ccspublishing.org.cn |
| Acylating and Alkylating Agents | Stable | ccspublishing.org.cn |
| Acidic Conditions (e.g., aq. HCl, TsOH) | Cleaved | organic-chemistry.org |
Orthogonality with Other Functional Groups in Complex Syntheses
A crucial aspect of any protecting group strategy in complex organic synthesis is orthogonality, which is the ability to deprotect one functional group selectively in the presence of others. The THP group in This compound offers excellent orthogonality with a range of other protecting groups and functional groups.
The THP group is cleaved under acidic conditions. organic-chemistry.org This allows for its selective removal in the presence of protecting groups that are labile to other conditions, such as silyl (B83357) ethers (e.g., TBDMS, TIPS), which are typically removed with fluoride (B91410) ions, or benzyl (B1604629) ethers, which are cleaved by hydrogenolysis. This orthogonality is a cornerstone of modern synthetic strategy, enabling the sequential manipulation of different parts of a complex molecule.
For instance, in a molecule containing both a THP ether and a silyl ether, the THP group can be removed with a mild acid catalyst like pyridinium (B92312) p-toluenesulfonate (PPTS) without affecting the silyl group. Conversely, the silyl group can be removed with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) while the THP group remains intact.
The compatibility of the THP group with various reaction conditions also contributes to its orthogonality. Its stability towards basic, reductive, and oxidative conditions allows for a wide array of chemical transformations to be carried out on other parts of the molecule without affecting the protected alcohol. For example, an ester elsewhere in the molecule could be saponified with a strong base, or a nitro group could be reduced, all while the THP ether remains in place.
The following table illustrates the orthogonality of the THP group with other common protecting groups.
| Protecting Group | THP Deprotection Conditions (Acidic) | Other Group's Stability | Other Group's Deprotection Conditions | THP Stability |
| TBDMS (tert-Butyldimethylsilyl) | Cleaved | Stable | Fluoride (e.g., TBAF) | Stable |
| Bn (Benzyl) | Cleaved | Stable | Hydrogenolysis (H₂, Pd/C) | Generally Stable* |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Cleaved | Stable | Base (e.g., Piperidine) | Stable |
*Note: Some reports indicate that THP ethers can be cleaved under certain hydrogenolysis conditions, particularly in the presence of acidic impurities in the catalyst. researchgate.net
Research Applications of 2 2 Propynyloxy Tetrahydropyran 13c3 in Contemporary Organic and Biological Chemistry
Precursor Synthesis of Complex ¹³C-Labeled Biomolecules and Metabolites
The versatility of 2-(2-Propynyloxy)tetrahydropyran-¹³C₃ lies in its dual functionality. The tetrahydropyran (B127337) (THP) group is a well-established protecting group for the hydroxyl function of propargyl alcohol, preventing its reaction under various conditions. The propargyl group, in turn, is a highly useful three-carbon building block that can be readily elaborated into more complex structures. The presence of three ¹³C atoms within the tetrahydropyran ring provides a stable isotopic label that can be carried through synthetic sequences.
Synthesis of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-¹³C₄ (DHBMA-¹³C₄)
While a direct, documented synthesis of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-¹³C₄ (DHBMA-¹³C₄) from 2-(2-Propynyloxy)tetrahydropyran-¹³C₃ is not explicitly detailed in readily available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. The ¹³C-labeled THP-protected propargyl alcohol would serve as a key starting material. The synthesis would likely involve the deprotection of the propargyl alcohol, followed by a series of reactions to extend the carbon chain and introduce the necessary functional groups. The final steps would involve the conjugation of the resulting labeled fragment with an appropriate derivative of L-cysteine and subsequent N-acetylation to yield the target molecule, DHBMA-¹³C₄. The incorporation of the ¹³C label from the precursor would result in a final product with a specific isotopic enrichment pattern, crucial for its applications.
The use of ¹³C-labeled compounds is invaluable for tracing the fate of molecules through complex metabolic pathways. alfa-chemistry.comnih.gov By introducing a ¹³C-labeled substrate into a biological system, researchers can track the incorporation of the carbon atoms into various metabolites. nih.govnih.gov This approach allows for the quantitative analysis of metabolic fluxes and the identification of active or inactive pathways. nih.govnih.gov For instance, if DHBMA-¹³C₄, synthesized ultimately from a ¹³C-labeled precursor, were administered to cells, its metabolic products could be identified by mass spectrometry, revealing how this molecule is processed and broken down by the cell. This is critical for understanding the biochemistry of both normal and diseased states. alfa-chemistry.comnih.gov
Stable isotope-labeled compounds are the gold standard for internal standards in quantitative analysis, particularly in mass spectrometry-based methods like LC-MS/MS. nih.govlibios.fr These internal standards, which are chemically identical to the analyte but have a different mass due to the isotopic label, are added to a sample in a known quantity. libios.fr They co-elute with the analyte and experience the same ionization and fragmentation efficiencies, allowing for highly accurate quantification by correcting for matrix effects and variations in instrument response. nih.govscispace.com DHBMA-¹³C₄ would serve as an ideal internal standard for the quantification of unlabeled DHBMA in biological samples, enabling precise measurement of its concentration in various tissues and fluids. nih.govlibios.frnih.gov
Synthesis of Other ¹³C-Labeled Natural Products or Drug Candidates
The synthetic utility of 2-(2-Propynyloxy)tetrahydropyran-¹³C₃ extends beyond the synthesis of DHBMA. The labeled propargyl unit can be a key building block in the synthesis of a wide array of other ¹³C-labeled natural products and drug candidates. researchgate.netrsc.orgnih.gov The alkyne functionality can participate in a variety of powerful coupling reactions, such as the Sonogashira, Heck, and click reactions, allowing for the construction of complex carbon skeletons. rsc.org This enables the introduction of the ¹³C label into specific positions within a target molecule, facilitating detailed studies of its mechanism of action, metabolic fate, and interaction with biological targets. alfa-chemistry.comresearchgate.net The synthesis of ¹³C-labeled pharmaceuticals is a growing area of research, aiding in drug development by providing a deeper understanding of a drug's pharmacokinetic and pharmacodynamic properties. researchgate.netnih.gov
Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure and dynamics of molecules. However, the low natural abundance of the NMR-active ¹³C isotope (1.1%) can limit the sensitivity of ¹³C NMR experiments.
Enhanced Resolution and Signal Assignment in ¹³C NMR
The incorporation of ¹³C from precursors like 2-(2-Propynyloxy)tetrahydropyran-¹³C₃ into a molecule of interest significantly enhances the sensitivity and resolution of ¹³C NMR spectra. europeanpharmaceuticalreview.comnih.gov The enrichment of ¹³C at specific sites leads to a dramatic increase in the intensity of the corresponding signals, making them easier to detect and assign. europeanpharmaceuticalreview.comaiinmr.com This is particularly advantageous for studying large and complex biomolecules where signal overlap can be a major issue. nih.gov
Furthermore, the presence of adjacent ¹³C nuclei gives rise to ¹³C-¹³C spin-spin coupling, which provides valuable information about the connectivity of the carbon skeleton. nih.govresearchgate.net Two-dimensional NMR experiments, such as ¹³C-¹³C COSY and INADEQUATE, can be used to trace out the carbon framework of a molecule, greatly aiding in its structure elucidation. nih.govresearchgate.net The strategic placement of ¹³C labels can also be used to probe specific structural features or dynamic processes within a molecule. nih.govdbkgroup.org
Studies of Molecular Dynamics and Interactions using 13C Enrichment
The enrichment of molecules with carbon-13 (¹³C) is a powerful strategy for elucidating molecular dynamics and intermolecular interactions, primarily through the use of nuclear magnetic resonance (NMR) spectroscopy. The ¹³C nucleus is NMR-active, but its low natural abundance (approximately 1.1%) often results in low signal intensity. nih.gov By synthetically enriching a molecule like 2-(2-Propynyloxy)tetrahydropyran-13C3, the sensitivity of ¹³C NMR experiments is significantly enhanced, allowing for the observation of subtle dynamic processes. frontiersin.org
Molecular dynamics simulations, complemented by experimental data from ¹³C NMR, can provide a detailed picture of the conformational changes and interactions of molecules over time. acs.orgmdpi.com For instance, ¹³C relaxation experiments can probe the motion of specific carbon atoms within the molecular structure, yielding information about the flexibility of the tetrahydropyran ring and the propargyl side chain. This is crucial for understanding how the molecule interacts with its environment, such as binding to a biological target. The strategic placement of the three ¹³C labels in this compound amplifies the signals from the THP moiety, making it an excellent reporter on the local environment and dynamics.
| Technique | Information Gained from ¹³C Enrichment | Relevance to Molecular Dynamics |
| ¹³C NMR Relaxation (T1, T2, NOE) | Rotational correlation times, order parameters, internal motions. | Quantifies the flexibility and mobility of different parts of the molecule. |
| ¹³C Chemical Shift Perturbations | Changes in the electronic environment upon binding. | Identifies interaction sites and maps binding interfaces with other molecules. |
| Solid-State NMR (ssNMR) | Anisotropic interactions, molecular orientation, and dynamics in solid phases. | Elucidates the structure and dynamics of the molecule in more rigid environments like membranes or fibrils. |
Structural Characterization of Synthesized Intermediates and Products
The utility of ¹³C NMR spectroscopy is paramount in the structural elucidation of organic compounds. pressbooks.pub The incorporation of ¹³C labels, as in this compound, greatly facilitates this process. rsc.org The large chemical shift dispersion of ¹³C NMR, typically over 200 ppm, reduces signal overlap, which is a common issue in proton (¹H) NMR. nih.gov This allows for the clear identification of individual carbon atoms within a molecule. pressbooks.pub
In the synthesis of complex molecules where this compound might be used as a building block or a protected starting material, the ¹³C label serves as a powerful diagnostic tool. The distinct signals from the labeled tetrahydropyran ring can be easily tracked throughout a reaction sequence. This allows for the unambiguous structural characterization of reaction intermediates and final products, confirming that the THP group remains intact or has been modified as intended. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate the labeled carbons with their attached protons, providing a complete picture of the molecular connectivity.
| Spectroscopic Method | Application in Structural Characterization |
| ¹³C NMR | Counts the number of non-equivalent carbon atoms and provides information about their electronic environment. pressbooks.pub |
| DEPT (Distortionless Enhancement by Polarization Transfer) | Determines the number of protons attached to each carbon (CH, CH₂, CH₃). |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates carbon atoms to directly attached protons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Correlates carbon atoms to protons over two to three bonds, revealing long-range connectivity. |
Contributions to Chemical Biology and Material Science
The unique combination of a terminal alkyne and a ¹³C-labeled protecting group makes this compound a valuable tool in chemical biology and material science.
Tagging and Bioconjugation Strategies (e.g., Click Chemistry)
The terminal alkyne group in this compound is a key functional handle for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. organic-chemistry.orgchemie-brunschwig.ch The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide (B81097). organic-chemistry.org
This allows this compound to be used for tagging and bioconjugation. For instance, a biomolecule of interest (like a protein or a nucleic acid) can be metabolically or synthetically engineered to contain an azide group. Subsequent reaction with this compound results in the covalent attachment of the ¹³C-labeled THP-ether moiety. The ¹³C label then serves as a reporter for downstream analysis, such as quantifying the extent of labeling or tracking the biomolecule within a complex biological system using mass spectrometry or NMR. nih.gov
Development of Labeled Probes for Advanced Spectroscopic Techniques
Isotopically labeled compounds are fundamental to the development of probes for advanced spectroscopic techniques. avantiresearch.comisotope.com this compound, with its integrated ¹³C labels, is well-suited for this purpose. Once conjugated to a target molecule or integrated into a larger assembly, the ¹³C-labeled portion acts as a spectroscopic probe. nih.gov
Emerging Trends and Future Perspectives in 13c3 Labeled Compound Research
Development of More Efficient and Atom-Economical Labeling Protocols
The synthesis of isotopically labeled compounds is often a costly and complex process. A significant trend in the field is the development of more efficient and atom-economical labeling protocols that maximize the incorporation of the expensive 13C isotope into the target molecule.
Recent advancements have focused on utilizing simple, commercially available 13C sources to build more complex labeled molecules. For instance, methods have been developed to produce 13C2-labeled acetylene (B1199291) from 13C elemental carbon, which can then serve as a versatile building block for a variety of organic transformations. rsc.orgresearchgate.net This approach is highly atom-economical as it directly incorporates two 13C atoms.
In the context of 2-(2-Propynyloxy)tetrahydropyran-13C3 , a plausible and efficient synthesis would likely start from propargyl alcohol-13C3 . This precursor, where all three carbon atoms of the propargyl group are 13C, can be reacted with 3,4-dihydro-2H-pyran under acidic catalysis to yield the desired product. The development of synthetic routes that utilize such readily available, heavily labeled precursors is crucial for making these powerful research tools more accessible.
Table 1: Potential Atom-Economical Synthesis of this compound
| Step | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Isotopic Labeling |
| 1 | Propargyl alcohol-13C3 | 3,4-Dihydro-2H-pyran | Acid catalyst (e.g., PTSA) | This compound | 13C3 on the propargyl moiety |
Expansion of Mechanistic Studies to Novel Reaction Systems
Isotopically labeled compounds are invaluable for elucidating reaction mechanisms. The distinct spectroscopic signature of 13C allows researchers to track the fate of specific atoms throughout a chemical transformation, providing unambiguous evidence for proposed mechanistic pathways.
The propargyl group is a versatile functional group that participates in a wide array of reactions, including cycloadditions, rearrangements, and enzyme-catalyzed transformations. The use of This compound in such studies would allow for the precise tracking of the three carbons of the propargyl moiety. For example, in studying the mechanism of an enzyme that metabolizes this compound, the 13C label would enable the identification of metabolic products and the elucidation of the enzymatic pathway through techniques like NMR and mass spectrometry. mnms-platform.com
Furthermore, the tetrahydropyranyl (THP) ether group is a common protecting group in organic synthesis. Mechanistic studies on the cleavage of this group under various conditions could be performed with greater precision using the 13C3-labeled substrate, allowing for a detailed understanding of the reaction intermediates and byproducts.
Integration with Multimodal Analytical Platforms
A significant trend in modern chemical analysis is the integration of multiple analytical techniques to gain a more comprehensive understanding of a sample. For the study of 13C-labeled compounds, the combination of NMR spectroscopy and mass spectrometry (MS) is particularly powerful.
NMR spectroscopy provides detailed structural information and can pinpoint the exact location of the 13C labels within a molecule. mnms-platform.comnih.gov High-resolution mass spectrometry, on the other hand, can accurately determine the mass of the molecule and its fragments, confirming the incorporation of the 13C atoms. The use of tandem MS can provide further structural information by analyzing the fragmentation patterns of the labeled compound.
When studying the metabolism of This compound , for example, cell extracts could be analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify metabolites containing the 13C3-label. Subsequently, these metabolites could be isolated and their structure confirmed by NMR spectroscopy. This integrated approach provides a high degree of confidence in the identification of metabolic pathways. mnms-platform.com
Table 2: Integrated Analytical Approaches for this compound
| Analytical Technique | Information Gained | Application in Studying this compound |
| NMR Spectroscopy | Precise location of 13C labels, structural elucidation of metabolites. | Confirming the 13C3 label on the propargyl group, determining the structure of metabolic products. |
| Mass Spectrometry | Accurate mass determination, confirmation of 13C incorporation. | Verifying the molecular weight of the labeled compound and its metabolites. |
| Tandem MS | Fragmentation patterns, structural information. | Elucidating the structure of unknown metabolites by analyzing how the labeled fragment behaves. |
| LC-MS | Separation and identification of metabolites in complex mixtures. | Tracking the fate of the 13C3-label through metabolic pathways in biological samples. |
Exploration of New Applications in Synthetic Methodologies and Chemical Biology
The unique properties of 13C-labeled compounds are driving the exploration of new applications in both synthetic chemistry and chemical biology. The alkyne functionality in This compound makes it a particularly interesting candidate for such applications.
In synthetic methodology, the 13C3-label can be used as a tracer to follow the course of complex reactions and to quantify the efficiency of new synthetic methods. The development of novel reactions that utilize the propargyl group would benefit from the use of this labeled compound to understand the underlying mechanisms.
In the realm of chemical biology, the alkyne group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), often referred to as "click chemistry". nih.gov These reactions are widely used for bioconjugation, allowing for the specific labeling of biomolecules. This compound could serve as a 13C-labeled probe for "click" reactions. For instance, it could be attached to a biomolecule of interest, and the 13C3-label would provide a unique spectroscopic handle for tracking the biomolecule within a cell or for studying its interactions with other molecules. researchgate.netthermofisher.com The use of such probes can provide valuable insights into biological processes at the molecular level. isotope.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
